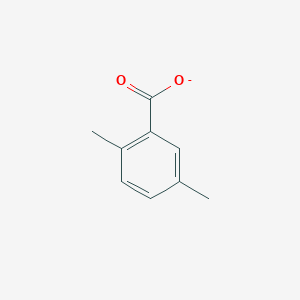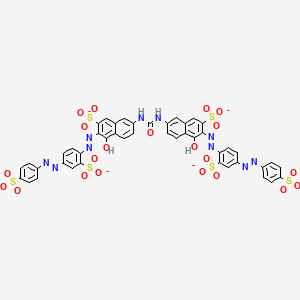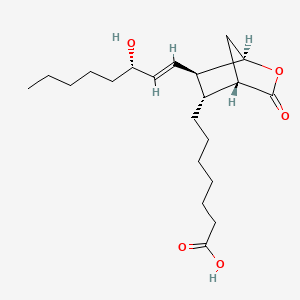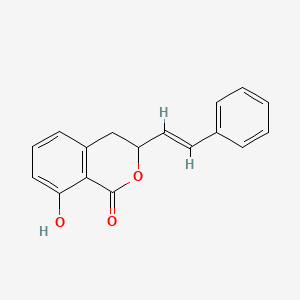
Typharin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typharin is a natural product found in Typha capensis with data available.
Scientific Research Applications
Antibacterial Properties
- Typharin analogs have been synthesized and evaluated for their antibacterial activity. A study by Saeed, Rafique, & Ashraf (2013) described the synthesis of a 6-hydroxy-7-methyl analog of this compound and its screening for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria.
Hemostatic Bioactivity
- Pollen Typhae Carbonisata, a calcined herb containing this compound, has been used as a hemostatic medicine. A study by Yan et al. (2017) found that carbon quantum dots derived from this compound have significant hemostasis effects, indicating potential biomedical applications in hemorrhage control.
Wound Healing Potential
- The female flowers inflorescence of Typha species, which contain this compound, have shown notable wound healing activity. Akkol et al. (2011) demonstrated this effect in in vivo wound models, supporting the traditional use of Typha for burns and wound healing.
Antitumor Activity
- A study by Harada et al. (2001) explored the antitumor effects of cepharanthin, a compound related to this compound, against a human adenosquamous cell carcinoma cell line, indicating potential applications in cancer treatment.
Environmental Applications
- Typha species, including those containing this compound, have been studied for their role in environmental remediation. For instance, Wilson, Whitwell, & Klaine (2000) investigated the use of Typha latifolia in removing pesticide residues from water, demonstrating its potential in phytoremediation.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
8-hydroxy-3-[(E)-2-phenylethenyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C17H14O3/c18-15-8-4-7-13-11-14(20-17(19)16(13)15)10-9-12-5-2-1-3-6-12/h1-10,14,18H,11H2/b10-9+ |
InChI Key |
CIRUTPJYXFRYFS-MDZDMXLPSA-N |
Isomeric SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)/C=C/C3=CC=CC=C3 |
SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C=CC3=CC=CC=C3 |
Synonyms |
typharin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


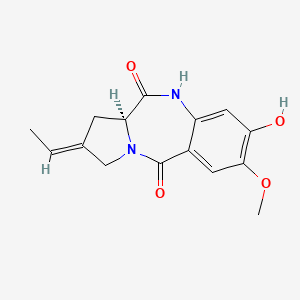
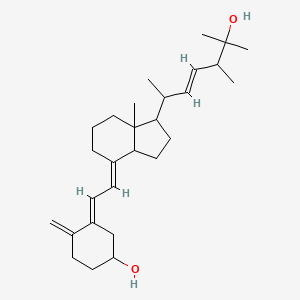
![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
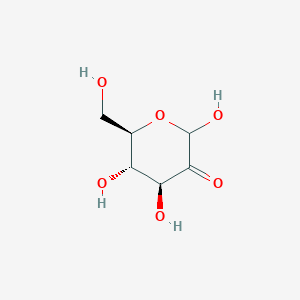

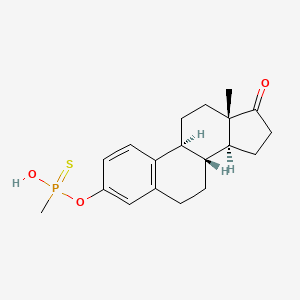
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)
